molecular formula C6H11N3 B1301218 (1,3-Dimethyl-1H-pyrazol-5-yl)methanamine CAS No. 499770-63-7

(1,3-Dimethyl-1H-pyrazol-5-yl)methanamine

Cat. No. B1301218
Key on ui cas rn: 499770-63-7
M. Wt: 125.17 g/mol
InChI Key: DAOWQCXPMWGSBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07053107B2

Procedure details

A suspension of 2,5-Dimethyl-2H-pyrazole-3-carbonitrile (654 mg, 5.4 mmol) and 10% palladium on carbon (200 mg) in ethanol (15 mL) was shaken in a Parr hydrogenation apparatus under 45 psi H2 for 17 hr. The mixture was filtered through celite and the filtrate was concentrated under reduced pressure to give 608 mg of an oil which was used without any further purification. 1H NMR (CDCl3) δ 5.91 (1H, s), 3.81, 3.73 (2H,2s), 3.75 (3H, s), 2.21 (3H, s).
Quantity
654 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
catalyst
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[CH3:1][N:2]1[C:6]([C:7]#[N:8])=[CH:5][C:4]([CH3:9])=[N:3]1>[Pd].C(O)C>[CH3:1][N:2]1[C:6]([CH2:7][NH2:8])=[CH:5][C:4]([CH3:9])=[N:3]1

Inputs

Step One
Name
Quantity
654 mg
Type
reactant
Smiles
CN1N=C(C=C1C#N)C
Name
Quantity
200 mg
Type
catalyst
Smiles
[Pd]
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
was shaken in a Parr hydrogenation apparatus under 45 psi H2 for 17 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through celite
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
17 h
Name
Type
product
Smiles
CN1N=C(C=C1CN)C
Measurements
Type Value Analysis
AMOUNT: MASS 608 mg
YIELD: CALCULATEDPERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.